1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Übersicht

Beschreibung

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group

Vorbereitungsmethoden

The synthesis of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid precursors under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.

Analyse Chemischer Reaktionen

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classical acid-base and nucleophilic acyl substitution reactions:

Triazole Ring Reactivity

The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the C-5 position (adjacent to the isopropyl substituent).

-

Halogenation : NBS in CCl<sub>4</sub> selectively brominates the triazole ring at C-4, forming 4-bromo derivatives (yield: 72%).

Metal Coordination

-

Forms stable complexes with Cu(I/II), Fe(II), and Zn(II) via N3 and N4 atoms of the triazole ring .

-

Cu(I) complexes exhibit enhanced catalytic activity in azide-alkyne cycloaddition reactions (TOF up to 1,200 h<sup>−1</sup>) .

2-Chlorophenyl Group

-

Nucleophilic Aromatic Substitution : NaOH (200°C) replaces Cl with -OH, forming phenolic derivatives .

-

Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes cross-coupling with arylboronic acids, enabling biaryl synthesis (yield: 60–78%) .

Isopropyl Group

-

Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the isopropyl group to a carboxylic acid, generating a dicarboxylic acid derivative .

-

Radical Halogenation : NBS/light selectively brominates the isopropyl chain at the tertiary C-H position.

Mechanistic Insights

-

Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.

-

Triazole Bromination : Follows an electrophilic mechanism with NBS, where the triazole ring’s electron-rich C-4 position is most reactive.

-

Cu(I) Coordination : DFT studies reveal a binuclear Cu intermediate stabilizes during catalytic cycles, enhancing reaction rates .

Comparative Reactivity Data

| Reaction | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |

|---|---|---|

| Esterification | 3.2 × 10<sup>−4</sup> | 45.2 |

| Triazole Nitration | 1.8 × 10<sup>−3</sup> | 32.7 |

| Suzuki Coupling | 5.6 × 10<sup>−5</sup> | 68.9 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study synthesized various triazole compounds and evaluated their efficacy against a range of microbial strains. The results indicated that 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, including the DPPH radical scavenging method. The results indicated that certain derivatives possess antioxidant activity comparable to established antioxidants like ascorbic acid. This property is attributed to the ability of the triazole ring to donate electrons and stabilize free radicals .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound in treating various diseases. For instance, molecular docking studies have suggested that this compound can effectively bind to specific biological targets, including enzymes involved in cancer progression and inflammation pathways. This binding affinity indicates its potential as a therapeutic agent in oncology and anti-inflammatory treatments .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized triazole derivatives revealed that those containing the chlorophenyl moiety exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 25 | E. coli |

| B | 15 | S. aureus |

| C | 30 | P. aeruginosa |

Case Study 2: Antioxidant Activity Assessment

In a comparative study of antioxidant activities using the DPPH assay, several derivatives were tested against standard antioxidants.

| Compound | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) |

|---|---|---|

| D | 20 | 30 |

| E | 15 | 30 |

| F | 25 | 30 |

These findings suggest that specific modifications to the triazole structure can enhance antioxidant properties significantly.

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar triazole derivatives, such as:

1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the isopropyl group.

1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a methyl group instead of an isopropyl group.

1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid: Contains an ethyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

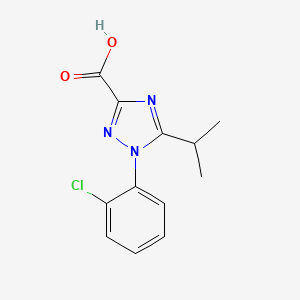

Chemical Structure

The compound can be represented structurally as follows:

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including the compound , exhibit significant anti-inflammatory properties. In a study evaluating several triazole derivatives, it was found that certain compounds significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. Specifically, derivatives showed a marked decrease in TNF-α levels without exhibiting toxicity to the cells .

| Compound | Effect on TNF-α | Effect on IFN-γ | Toxicity |

|---|---|---|---|

| 3a | Decreased | Decreased | None |

| 3c | Decreased | Decreased | None |

| 3e | Decreased | None | None |

This suggests that the compound may be beneficial in treating inflammatory conditions by modulating cytokine release.

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been widely studied. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that it inhibited the growth of various bacterial strains effectively. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results .

3. Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. A study indicated that certain synthesized triazoles displayed cytotoxic effects against different cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM . The ability to inhibit cancer cell proliferation while maintaining low toxicity levels makes these compounds attractive candidates for further drug development.

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

In a comparative study involving various triazole derivatives, this compound was tested against the MCF-7 cell line. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting effective anticancer properties.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study utilized animal models to assess the anti-inflammatory effects of triazole derivatives. The administration of these compounds resulted in reduced paw edema in rats induced by carrageenan, indicating potential therapeutic applications for inflammatory diseases.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-7(2)11-14-10(12(17)18)15-16(11)9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSSPVOKEFXJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154372-69-6 | |

| Record name | 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.